Bis(trifluoromethyl)mercury
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Overview
Description
Bis(trifluoromethyl)mercury is an organomercury compound with the chemical formula Hg(CF₃)₂. It is known for its unique properties and reactivity, making it a valuable compound in various chemical processes and research applications. The compound consists of a mercury atom bonded to two trifluoromethyl groups, which impart distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl)mercury can be synthesized through the pyrolysis of mercury trifluoroacetate and phenylmercury trifluoroacetate in the presence of potassium carbonate (K₂CO₃). This method yields this compound and phenyltrifluoromethylmercury in high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of mercury trifluoroacetate as a precursor, which is then subjected to pyrolysis under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: Bis(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with organometallic compounds, such as methyl (trifluoromethyl)-stannanes and -plumbanes.
Cleavage Reactions: Cleavage of the metal-metal bond can occur, leading to the formation of mixed trifluoromethyl-methyl derivatives.
Common Reagents and Conditions:
Conditions: Reactions often involve the exchange of one trifluoromethyl group with a methyl group under specific conditions.
Major Products:
Mixed Trifluoromethyl-Methyl Derivatives: These are formed through the exchange reactions with organometallic compounds.
Scientific Research Applications
Bis(trifluoromethyl)mercury has several scientific research applications, including:
Source of Difluorocarbene: The compound can serve as a readily available source of difluorocarbene, which is valuable in various organic synthesis processes.
Pharmaceuticals and Agrochemicals: The trifluoromethyl group plays a significant role in the development of pharmaceuticals and agrochemicals due to its unique properties.
Material Science: The compound is used in the synthesis of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which bis(trifluoromethyl)mercury exerts its effects involves the cleavage of the metal-metal bond and the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The trifluoromethyl groups contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Phenyltrifluoromethylmercury: This compound is similar in structure but contains a phenyl group instead of a second trifluoromethyl group.
Methyl (trifluoromethyl)-stannanes and -plumbanes: These compounds contain tin or lead atoms bonded to trifluoromethyl groups and exhibit similar reactivity.
Uniqueness: Bis(trifluoromethyl)mercury is unique due to its ability to serve as a source of difluorocarbene and its distinct reactivity with organometallic compounds. The presence of two trifluoromethyl groups imparts specific chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
371-76-6 |
---|---|
Molecular Formula |
C2F6Hg |
Molecular Weight |
338.60 g/mol |
IUPAC Name |
bis(trifluoromethyl)mercury |
InChI |
InChI=1S/2CF3.Hg/c2*2-1(3)4; |
InChI Key |
JBIKOPZNNQPZLH-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Hg]C(F)(F)F |
Origin of Product |
United States |
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